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Introduction

Polyacrylamide gel electrophoresis (PAGE) is a widely used technique for the separation of

biological macromolecules like proteins and nucleic acids. In denaturing PAGE, the goal is to

separate these molecules based on their molecular weight, independent of their native

secondary or tertiary structures. Urea is a commonly employed denaturing agent in PAGE,

particularly for the analysis of nucleic acids (RNA and single-stranded DNA) and for certain

protein applications, such as the separation of histone variants.[1][2][3][4][5] By disrupting the

hydrogen bonds that stabilize these structures, urea ensures that the migration of molecules

through the gel matrix is primarily a function of their size.[6]

While urea is the standard, the term "urea phosphate" as a direct denaturing agent in

published PAGE protocols is not prevalent. It is possible that "urea phosphate" is used in

specific, non-standard laboratory protocols or that it refers to a urea-based system with a

phosphate buffer. These application notes will focus on the well-established use of urea as a

denaturing agent in PAGE.

Mechanism of Denaturation by Urea
Urea disrupts the secondary and tertiary structures of proteins and nucleic acids through both

direct and indirect mechanisms.[7][8][9]

Direct Interaction: Urea molecules can form hydrogen bonds with the polar residues and the

peptide backbone of proteins, as well as the bases of nucleic acids.[9] This direct interaction
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competes with and weakens the intramolecular hydrogen bonds that are essential for

maintaining the native folded structure.[9]

Indirect Effect: Urea alters the structure and dynamics of the surrounding water molecules.[7]

[8] This disruption of the water network diminishes the hydrophobic effect, which is a major

driving force for the folding of proteins and the stability of nucleic acid structures.[7] This

makes it energetically more favorable for hydrophobic regions of the macromolecules to

become exposed to the solvent, leading to unfolding.

Advantages of Urea in Denaturing PAGE
Resolution: By eliminating secondary structures, urea allows for the high-resolution

separation of nucleic acids differing by as little as a single nucleotide.[5][10]

Analysis of Post-Translational Modifications: In proteomics, acid-urea (AU) PAGE is

particularly useful for separating proteins with similar molecular weights but different charges

due to post-translational modifications like phosphorylation and acetylation.[2][11][12]

Versatility: Urea-PAGE can be adapted for various applications, including nucleic acid

sequencing, purification of oligonucleotides, and analysis of protein isoforms.[10][13]

Data Presentation: Urea-PAGE Conditions
The following table summarizes typical quantitative parameters for urea-PAGE experiments.
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Parameter Nucleic Acid Analysis
Protein Analysis (Acid-
Urea PAGE)

Urea Concentration 6-8 M[4][5] 6-9 M[11][14]

Acrylamide Concentration
4-20% (depending on fragment

size)[10][13]
12-15%[14]

Running Buffer

0.5x - 1x TBE (Tris-Borate-

EDTA) or TAE (Tris-Acetate-

EDTA)

5% Acetic Acid[14]

Running Voltage
5-6 V/cm (constant voltage)

[15]
120-250 V[14]

Running Temperature 45-70°C[10][15]
Room Temperature or Cold

Room

Sample Loading Buffer

Formamide, EDTA,

Bromophenol Blue, Xylene

Cyanol

9M Urea, 5% Acetic Acid,

Methyl Green[14]

Experimental Protocols
Protocol 1: Denaturing Urea-PAGE for Nucleic Acid
(RNA/ssDNA) Analysis
This protocol is adapted for the separation of single-stranded nucleic acid fragments.

Materials:

Acrylamide/Bis-acrylamide solution (e.g., 40% stock, 19:1 or 29:1)

Urea, ultrapure

10x TBE Buffer (Tris-Borate-EDTA)

Ammonium persulfate (APS), 10% (w/v)

N,N,N',N'-Tetramethylethylenediamine (TEMED)
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Deionized, RNase-free water

Sample Loading Buffer (e.g., 95% formamide, 5 mM EDTA, 0.025% bromophenol blue,

0.025% xylene cyanol)

Glass plates, spacers, and combs for gel casting

Electrophoresis apparatus and power supply

Procedure:

Gel Preparation (for a 10% denaturing gel):

In a beaker, dissolve 4.8 g of urea in 2.5 ml of 40% acrylamide/bis-acrylamide solution and

1 ml of 10x TBE buffer.

Add deionized water to a final volume of 10 ml.

Gently warm the solution to 37°C and stir to completely dissolve the urea.[5]

Degas the solution for 15-20 minutes.

Assemble the gel casting apparatus.

Initiate polymerization by adding 100 µl of 10% APS and 10 µl of TEMED. Mix gently but

thoroughly.

Immediately pour the solution between the glass plates, insert the comb, and allow the gel

to polymerize for at least 30-60 minutes.

Sample Preparation:

Resuspend the nucleic acid sample in an equal volume of sample loading buffer.

Heat the samples at 95°C for 2-5 minutes to denature any remaining secondary

structures.[16]

Immediately place the samples on ice to prevent re-annealing.[16]
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Electrophoresis:

Assemble the electrophoresis unit and fill the upper and lower reservoirs with 1x TBE

buffer.

Pre-run the gel for at least 30 minutes at a constant voltage (e.g., 200V) to heat the gel to

its running temperature (around 50°C).[15]

Flush the wells with running buffer to remove any urea that has leached out.

Load the denatured samples into the wells.

Run the gel at a constant voltage until the tracking dye has migrated to the desired

position.

Visualization:

After electrophoresis, carefully disassemble the plates.

Stain the gel using a suitable method, such as ethidium bromide, SYBR Green, or silver

staining, to visualize the nucleic acid bands.

Protocol 2: Acid-Urea (AU) PAGE for Histone Protein
Analysis
This protocol is designed for the separation of histone variants based on charge.

Materials:

Acrylamide/Bis-acrylamide solution (e.g., 30% stock, 30:0.8)

Urea, ultrapure

Glacial Acetic Acid

Ammonium persulfate (APS), 10% (w/v)

N,N,N',N'-Tetramethylethylenediamine (TEMED)
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Sample Loading Buffer (9M Urea, 5% Acetic Acid, Methyl Green)

Running Buffer (5% Acetic Acid)

Procedure:

Gel Preparation (for a 15% resolving gel):

In a beaker, dissolve 6.4 g of urea in 10.66 ml of 30% acrylamide/bis-acrylamide solution

and 2.66 ml of water.

Add 2.66 ml of a 43% (v/v) acetic acid solution.

Gently warm and stir to dissolve the urea completely.

Initiate polymerization by adding 400 µl of 10% APS and 60 µl of TEMED. Mix gently.

Pour the resolving gel, leaving space for a stacking gel if desired, and overlay with water-

saturated butanol. Allow it to polymerize.

For a stacking gel (7.5%), dissolve 1.2 g of urea in 1 ml of 30% acrylamide/bis-acrylamide

and 1.5 ml of water. Add 0.5 ml of 43% acetic acid. Polymerize with 150 µl of 10% APS

and 30 µl of TEMED.

Sample Preparation:

Extract histone proteins using an appropriate method.

Dissolve the histone pellet in the sample loading buffer.

Electrophoresis:

Assemble the electrophoresis apparatus and fill the reservoirs with 5% acetic acid running

buffer.

Important: For cationic proteins like histones, the polarity of the electrophoresis is reversed

(run from anode to cathode, red to black).[14]
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Pre-electrophorese the gel for 1-2 hours for mini-gels or overnight for larger gels at a

constant voltage (e.g., 150V) to remove acetate ions.[14]

Replace the running buffer with fresh 5% acetic acid.

Load the samples into the wells.

Run the gel at a constant voltage (e.g., 120-150V for mini-gels) until the methyl green

tracking dye runs off the bottom.[14]

Visualization:

After electrophoresis, stain the gel with a protein stain like Coomassie Brilliant Blue or

proceed with Western blotting for immunodetection.

Visualizations
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Caption: Experimental workflow for Urea-PAGE.
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Caption: Mechanism of denaturation by urea.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. youtube.com [youtube.com]

2. Acid-Urea Gel Electrophoresis and Western Blotting of Histones | Springer Nature
Experiments [experiments.springernature.com]

3. Gel electrophoresis - Wikipedia [en.wikipedia.org]

4. Denaturing urea polyacrylamide gel electrophoresis (Urea PAGE). | Semantic Scholar
[semanticscholar.org]

5. Denaturing Urea Polyacrylamide Gel Electrophoresis (Urea PAGE) - PMC
[pmc.ncbi.nlm.nih.gov]

6. homework.study.com [homework.study.com]

7. The molecular basis for the chemical denaturation of proteins by urea - PMC
[pmc.ncbi.nlm.nih.gov]

8. nutrisoil.com.au [nutrisoil.com.au]

9. sciencing.com [sciencing.com]

10. researchgate.net [researchgate.net]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1195089?utm_src=pdf-body-img
https://www.benchchem.com/product/b1195089?utm_src=pdf-custom-synthesis
https://www.youtube.com/watch?v=MHJqnur6yqk
https://experiments.springernature.com/articles/10.1007/978-1-4939-6630-1_11
https://experiments.springernature.com/articles/10.1007/978-1-4939-6630-1_11
https://en.wikipedia.org/wiki/Gel_electrophoresis
https://www.semanticscholar.org/paper/Denaturing-urea-polyacrylamide-gel-electrophoresis-Summer-Gr%C3%A4mer/02c71bc97c88a58c64a530b9f1fdc905fc8f6e99
https://www.semanticscholar.org/paper/Denaturing-urea-polyacrylamide-gel-electrophoresis-Summer-Gr%C3%A4mer/02c71bc97c88a58c64a530b9f1fdc905fc8f6e99
https://pmc.ncbi.nlm.nih.gov/articles/PMC3329804/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3329804/
https://homework.study.com/explanation/what-is-the-purpose-of-using-urea-in-page.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC154312/
https://pmc.ncbi.nlm.nih.gov/articles/PMC154312/
https://nutrisoil.com.au/deciphering-protein-mysteries-ureas-dual-role-in-protein-denaturation-uncovered/
https://www.sciencing.com/urea-denature-5437260/
https://www.researchgate.net/publication/38044130_Denaturing_Urea_Polyacrylamide_Gel_Electrophoresis_Urea_PAGE
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195089?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. Resolving Acetylated and Phosphorylated Proteins by Neutral Urea Triton-
Polyacrylamide Gel Electrophoresis, NUT-PAGE - PMC [pmc.ncbi.nlm.nih.gov]

12. Acid-Urea Gel Electrophoresis and Western Blotting of Histones - PubMed
[pubmed.ncbi.nlm.nih.gov]

13. Denaturing 7M Urea Polyacrylamide gel electrophoresis nucleic acids synthetic
oligonucleotides [biosyn.com]

14. Acid-Urea Gel Electrophoresis - Hancock Lab [cmdr.ubc.ca]

15. assets.fishersci.com [assets.fishersci.com]

16. Protocol Online: Denaturing Urea-Polyacrylamide Gel Electrophoresis (PAGE) Based
Microsatellite Analysis [protocol-online.org]

To cite this document: BenchChem. [Application Notes: Urea as a Denaturing Agent in
Polyacrylamide Gel Electrophoresis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1195089#urea-phosphate-as-a-denaturing-agent-in-
polyacrylamide-gel-electrophoresis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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